
Fluometuron-desmethyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluometuron-desmethyl-d3 is a deuterium-labeled derivative of fluometuron-desmethyl. It is primarily used as a stable isotope in scientific research to study the pharmacokinetics and metabolic profiles of fluometuron and its derivatives . The incorporation of deuterium atoms into the molecular structure helps in tracing and quantifying the compound during various analytical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluometuron-desmethyl-d3 is synthesized by incorporating deuterium atoms into the fluometuron-desmethyl molecule. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where the compound is exposed to deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Fluometuron-desmethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the deuterium atoms.
Major Products Formed
The major products formed from these reactions include different metabolites and derivatives of this compound, which are used for further research and analysis .
Applications De Recherche Scientifique
Fluometuron-desmethyl-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and transformation of fluometuron and its derivatives.
Biology: Helps in understanding the metabolic pathways and biological effects of fluometuron.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of fluometuron.
Industry: Applied in the development of new herbicides and pesticides
Mécanisme D'action
The mechanism of action of fluometuron-desmethyl-d3 involves its incorporation into biological systems where it mimics the behavior of fluometuron. The deuterium atoms help in tracing the compound and studying its interactions with various molecular targets and pathways. This information is crucial for understanding the pharmacokinetics and metabolic profiles of fluometuron .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmethyl fluometuron: A non-deuterated version of fluometuron-desmethyl.
Trifluoromethyl phenylurea: Another metabolite of fluometuron.
Trifluoromethyl aniline: A related compound formed during the degradation of fluometuron.
Uniqueness
Fluometuron-desmethyl-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantifying the compound during analytical processes. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolic profiles of fluometuron and its derivatives .
Propriétés
Formule moléculaire |
C9H9F3N2O |
|---|---|
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
1-(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)/i1D3 |
Clé InChI |
SPOVEJAPXRPMBI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
SMILES canonique |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



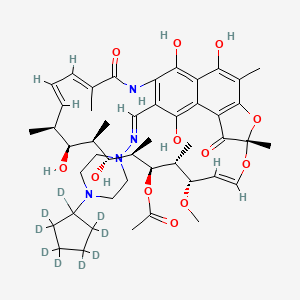

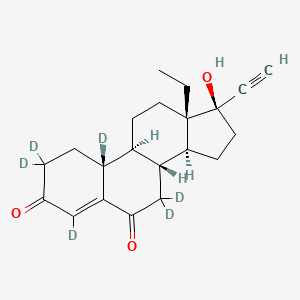
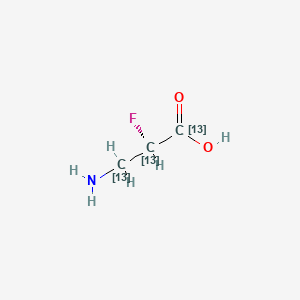
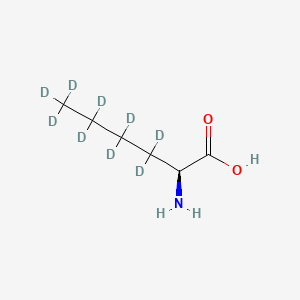
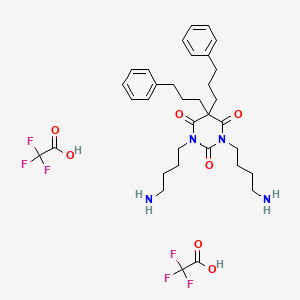
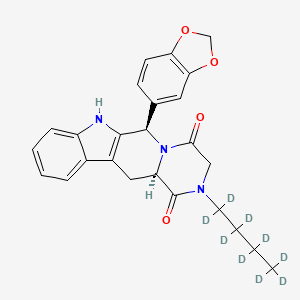
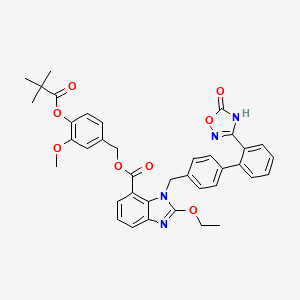
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)


![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
